(2-Methyl-5-(trifluoromethyl)furan-3-yl)methanol
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Overview
Description
(2-Methyl-5-(trifluoromethyl)furan-3-yl)methanol is an organic compound with the molecular formula C7H7F3O2 It is a derivative of furan, a heterocyclic organic compound, and contains both a trifluoromethyl group and a hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methyl-5-(trifluoromethyl)furan-3-yl)methanol can be achieved through several methods. One common approach involves the trifluoromethylation of a furan derivative. This process typically uses reagents such as trifluoromethyl iodide (CF3I) and a base like potassium carbonate (K2CO3) under specific conditions. Another method involves the radical trifluoromethylation of carbon-centered radical intermediates .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial methods are often proprietary, but they generally follow similar principles to laboratory-scale synthesis, with adjustments for scale and efficiency.
Chemical Reactions Analysis
Types of Reactions
(2-Methyl-5-(trifluoromethyl)furan-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The trifluoromethyl group can participate in substitution reactions, often involving nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce various alcohols.
Scientific Research Applications
(2-Methyl-5-(trifluoromethyl)furan-3-yl)methanol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and pharmaceuticals.
Biology: The compound’s unique structure makes it a useful probe in biological studies, especially in understanding enzyme interactions and metabolic pathways.
Medicine: Its derivatives are explored for potential therapeutic applications, including as anti-inflammatory and antimicrobial agents.
Industry: The compound is used in the production of specialty chemicals and advanced materials, benefiting from its trifluoromethyl group’s properties.
Mechanism of Action
The mechanism by which (2-Methyl-5-(trifluoromethyl)furan-3-yl)methanol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and proteins . The hydroxymethyl group can form hydrogen bonds, further influencing the compound’s activity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-3-(trifluoromethyl)aniline: Another trifluoromethylated compound used in organic synthesis.
3-Methyl-5-(trifluoromethyl)pyrazole: A pyrazole derivative with similar trifluoromethyl functionality.
Trifluoromethoxy group-containing compounds: These compounds share the trifluoromethyl group’s properties and are used in various applications.
Uniqueness
(2-Methyl-5-(trifluoromethyl)furan-3-yl)methanol is unique due to its combination of a furan ring, a trifluoromethyl group, and a hydroxymethyl group. This combination imparts distinct chemical and physical properties, making it valuable in diverse research and industrial applications.
Properties
CAS No. |
1452479-55-8 |
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Molecular Formula |
C7H7F3O2 |
Molecular Weight |
180.12 g/mol |
IUPAC Name |
[2-methyl-5-(trifluoromethyl)furan-3-yl]methanol |
InChI |
InChI=1S/C7H7F3O2/c1-4-5(3-11)2-6(12-4)7(8,9)10/h2,11H,3H2,1H3 |
InChI Key |
VWFDMXXOFNZGNX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(O1)C(F)(F)F)CO |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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